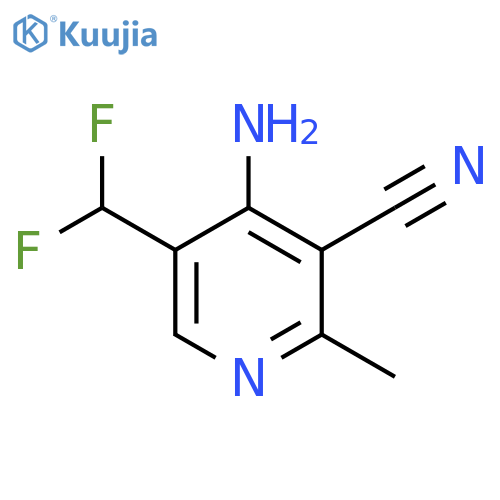

Cas no 1805057-19-5 (4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine)

1805057-19-5 structure

商品名:4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine

CAS番号:1805057-19-5

MF:C8H7F2N3

メガワット:183.158087968826

CID:4853029

4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine

-

- インチ: 1S/C8H7F2N3/c1-4-5(2-11)7(12)6(3-13-4)8(9)10/h3,8H,1H3,(H2,12,13)

- InChIKey: HIQWEWPIBYSNJI-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=C(C)C(C#N)=C1N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 223

- トポロジー分子極性表面積: 62.7

- 疎水性パラメータ計算基準値(XlogP): 1.5

4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029070152-1g |

4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine |

1805057-19-5 | 97% | 1g |

$1,445.30 | 2022-04-01 |

4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

1805057-19-5 (4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量